Product packaging for 1,3,5-Tripropoxybenzene(Cat. No.:CAS No. 66104-54-9)

1,3,5-Tripropoxybenzene

Cat. No.: B14465592
CAS No.: 66104-54-9
M. Wt: 252.35 g/mol
InChI Key: RKFICKITOKOWEV-UHFFFAOYSA-N
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Description

1,3,5-Tripropoxybenzene (CAS 66104-54-9) is an organic compound with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol. This compound serves as a key building block and solubilizing group in advanced chemical research, particularly in the synthesis of novel supramolecular structures. Its calculated physical properties include a density of 0.969 g/cm³ and a boiling point of approximately 353.6°C at 760 mmHg. Recent foundational research has highlighted the specific application of this compound in coordination chemistry and materials science. It is utilized as a solubilizing group in the metalation of pre-synthesized hexa-cationic organic cages. Remarkably, cages functionalized with this compound groups have been shown to yield low-symmetry zinc metallocages upon coordination with transition metal ions. In these complexes, the metal ions are oriented towards the cage cavity, creating unique microenvironments with potential for guest binding and catalysis. A notable characteristic of these systems is their stability; the low-symmetry configuration persists on the NMR timescale even at elevated temperatures up to 360 K and in the presence of various anions . This makes this compound a valuable reagent for designing functional coordination complexes with specific and stable architectural properties. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O3 B14465592 1,3,5-Tripropoxybenzene CAS No. 66104-54-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66104-54-9

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

1,3,5-tripropoxybenzene

InChI

InChI=1S/C15H24O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h10-12H,4-9H2,1-3H3

InChI Key

RKFICKITOKOWEV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC(=C1)OCCC)OCCC

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms Involving 1,3,5 Tripropoxybenzene

Precursor Utilization in Macrocyclic Arene Synthesis

The primary application of 1,3,5-tripropoxybenzene in synthetic organic chemistry is its use as a monomer for the construction of macrocyclic arenes, specifically novel, electron-rich calixarene (B151959) derivatives. These macrocycles are of significant interest due to their potential applications in host-guest chemistry, molecular recognition, and the development of new materials with unique electronic properties.

The synthesis of these macrocycles is achieved through an acid-catalyzed condensation reaction between this compound and an aldehyde, most commonly paraformaldehyde, which serves as a source of methylene (B1212753) bridges. researchgate.netresearchgate.net This reaction leads to the formation of different-sized macrocycles, namely calix[n]arenes, depending on the reaction conditions. Researchers have successfully synthesized novel electron-rich calix researchgate.netarene and calix acs.orgarene derivatives using this method. researchgate.netresearchgate.net

The reaction involves mixing this compound with paraformaldehyde in a suitable solvent, such as chloroform, in the presence of a strong acid catalyst like trifluoroacetic acid. The specific macrocycle formed can be directed by controlling the reaction stoichiometry and conditions. For instance, specific protocols have been developed to selectively yield the tetrameric (calix researchgate.netarene) and octameric (calix acs.orgarene) products. researchgate.netresearchgate.net These products are then isolated and purified, and their structures are confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. researchgate.netresearchgate.net

Table 1: Synthesis of Electron-Rich Calix[n]arenes from this compound
ProductReactantsCatalystSolventReaction Conditions
Electron-Rich Calix researchgate.netarene DerivativeThis compound, ParaformaldehydeTrifluoroacetic acid (TFA)ChloroformStirred at room temperature for 18 hours
Electron-Rich Calix acs.orgarene DerivativeThis compound, ParaformaldehydeTrifluoroacetic acid (TFA)ChloroformDetails specific to the synthesis protocol

The formation of calixarenes from this compound and paraformaldehyde proceeds via a stepwise electrophilic aromatic substitution mechanism. The key steps are:

Electrophile Generation: The acid catalyst (e.g., trifluoroacetic acid) protonates paraformaldehyde, leading to the formation of a highly reactive hydroxymethyl cation ([CH₂OH]⁺) or its equivalent.

Initial Electrophilic Attack: The electron-rich this compound ring acts as a nucleophile, attacking the electrophilic carbon of the hydroxymethyl cation. This results in the formation of a 2,4,6-tripropoxybenzyl alcohol.

Chain Propagation: The newly formed benzyl (B1604629) alcohol can be protonated by the acid catalyst, leading to the loss of a water molecule and the formation of a new benzylic carbocation. This carbocation is a potent electrophile that can be attacked by another molecule of this compound.

Oligomerization: Repetition of these steps leads to the formation of linear and cyclic oligomers of varying lengths, linked by methylene bridges.

Cyclization: Under thermodynamic control, these oligomers can undergo intramolecular cyclization to form the most stable macrocyclic products, typically the calix researchgate.netarene and calix acs.orgarene structures. The reversibility of the reaction under acidic conditions allows for the system to eventually favor the formation of the most thermodynamically stable cyclic products. researchgate.net

Fabrication of Porous Organic Cage Compounds

The use of this compound for the direct fabrication of porous organic cage (POC) compounds is not prominently documented in the reviewed scientific literature. While the synthesis of POCs is a significant area of research, the literature tends to focus on other precursors, often involving imine or boronate ester formation from multitopic aldehydes, ketones, or boronic acids.

Synthetic Approaches to Other Multisubstituted Aromatic Derivatives

The predominant synthetic application documented for this compound is its role as a monomer in the acid-catalyzed condensation with aldehydes to form macrocyclic arenes. researchgate.netresearchgate.net Research into other synthetic pathways starting from this compound to produce different classes of multisubstituted aromatic derivatives is not extensively covered in the available literature. Its highly activated nature makes it particularly suited for reactions like the one described for calixarene formation, which dominates its reported chemistry.

Control and Optimization of Reaction Selectivity and Yield

The control and optimization of reactions involving this compound are centered on achieving the desired macrocycle size with a reasonable yield. The key parameters that influence the reaction's selectivity and yield include:

Catalyst: A strong Brønsted or Lewis acid is required to facilitate the condensation. Trifluoroacetic acid has been shown to be an effective catalyst for this transformation. researchgate.netresearchgate.net

Stoichiometry: The molar ratio of this compound to paraformaldehyde is a critical factor in determining the size of the resulting macrocycle.

Reaction Time and Temperature: These parameters are crucial for allowing the reaction to reach thermodynamic equilibrium, which favors the formation of the most stable macrocyclic products. The synthesis of the calix researchgate.netarene derivative, for example, is typically carried out at room temperature for an extended period (e.g., 18 hours) to ensure completion. researchgate.net

By carefully controlling these factors, researchers can direct the synthesis towards a specific, desired calixarene product derived from this compound.

Derivatives and Advanced Molecular Architectures from 1,3,5 Tripropoxybenzene

Calix[n]arene Scaffolds and Analogs

Calix[n]arenes are macrocyclic compounds formed by the condensation of phenols with aldehydes. The use of 1,3,5-tripropoxybenzene as the phenolic precursor leads to the formation of electron-rich calix[n]arenes with unique properties and potential applications in host-guest chemistry and materials science.

Synthesis of Electron-Rich Calixresearchgate.netarene and Calixnih.govarene Frameworks

The synthesis of very large calixarenes, such as those with twelve or thirteen repeating units, presents a significant synthetic challenge due to the need for precise control over the cyclization process to favor the formation of a single, large macrocycle over a mixture of smaller rings or linear oligomers. While the direct synthesis of calix researchgate.netarene and calix nih.govarene specifically from this compound has not been extensively detailed in the literature, the general principles for the formation of "giant" calixarenes can be applied.

The formation of large calixarenes is generally favored by specific reaction conditions that promote the continued growth of the linear oligomer chain before the final ring-closing step. Key factors influencing the synthesis of such large frameworks include:

Choice of Catalyst: While acid catalysis is often employed for the condensation of 1,3,5-trialkoxybenzenes, base-catalyzed reactions, particularly with bulky or specific counter-ions, can influence the templating of the cyclization and favor larger ring sizes.

Reaction Concentration: High concentrations of reactants can favor intermolecular reactions, leading to the formation of larger oligomeric intermediates necessary for the synthesis of giant calixarenes.

Solvent Effects: The choice of solvent can impact the solubility of the growing oligomeric chains and influence their conformation, thereby affecting the cyclization efficiency and the size of the resulting calixarene (B151959).

Recent advancements in the synthesis of giant calixarenes from other phenolic precursors have demonstrated the feasibility of obtaining macrocycles with up to 90 phenolic subunits. These methods often involve carefully controlled, one-pot procedures or two-step processes where a linear precursor is first synthesized and then cyclized under specific conditions. Adapting these methodologies to this compound could potentially lead to the successful synthesis of calix researchgate.netarene and calix nih.govarene frameworks.

Table 1: Key Parameters for the Synthesis of Large Calixarenes

ParameterInfluence on Calixarene SizeRationale
Catalyst Type Can favor larger ring formationSpecific ion templating effects can pre-organize the linear precursor for cyclization into a larger macrocycle.
Reactant Concentration Higher concentrations can promote intermolecular reactionsIncreased probability of chain extension over premature cyclization.
Solvent Polarity Affects solubility and conformation of intermediatesA solvent that maintains the solubility of longer oligomers is crucial for the formation of large calixarenes.
Reaction Time Longer reaction times may be necessaryAllows for the gradual formation of the long linear precursors required for giant calixarene synthesis.

Conformational Analysis and Dynamics of Calix[n]arene Derivatives

The conformational behavior of calixarenes is a critical aspect of their chemistry, as it dictates their shape, cavity size, and host-guest binding properties. Calixarenes derived from this compound are expected to exhibit complex conformational dynamics due to the flexibility of the propoxy groups and the macrocyclic backbone.

For smaller calix[n]arenes (where n is a small number), such as calix rsc.orgarenes, several distinct conformations are possible, including the cone, partial cone, 1,2-alternate, and 1,3-alternate conformers. The distribution of these conformers is influenced by factors such as temperature, solvent, and the nature of the substituents on the upper and lower rims. The bulky propoxy groups on the lower rim of calixarenes derived from this compound are expected to significantly hinder the "oxygen-through-the-annulus" rotation, which is the primary mechanism for conformational inversion. This can lead to a locking of the macrocycle into a specific conformation.

For larger calixarenes, such as the hypothetical calix researchgate.netarene and calix nih.govarene, the conformational landscape becomes significantly more complex. The increased number of repeating units and the inherent flexibility of the larger ring lead to a multitude of possible three-dimensional structures. Computational modeling and advanced spectroscopic techniques, such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, are essential tools for elucidating the conformational preferences and dynamic behavior of these large and flexible macrocycles. The presence of the propoxy groups is anticipated to introduce additional rotational freedom, further complicating the conformational analysis but also offering opportunities for fine-tuning the shape and properties of the macrocycle.

Organic Cage Compounds and Related Discrete Architectures

The principles of dynamic covalent chemistry can be utilized to construct discrete, three-dimensional organic cage compounds from this compound-derived building blocks. These cage molecules possess well-defined internal cavities and can be designed to exhibit specific host-guest recognition properties.

The synthesis of such cages typically involves the reaction of a tripodal building block derived from this compound with a complementary linear or bent linker molecule. The formation of the cage is often a reversible process, allowing for "error-correction" and the thermodynamic self-assembly of the most stable cage architecture. Imine condensation is a commonly employed reversible reaction for the construction of organic cages.

For example, a trialdehyde derivative of this compound could be reacted with a diamine linker to form a cage structure. The size and shape of the resulting cage would be determined by the geometry and length of both the tripropoxybenzene-based core and the linker. The electron-rich nature of the this compound units would be incorporated into the cage framework, potentially influencing its electronic properties and its ability to interact with guest molecules.

Table 2: Building Blocks for Potential Organic Cages from this compound

This compound-Derived MonomerComplementary LinkerPotential Cage Architecture
1,3,5-Tris(4-formylphenyl)oxybenzeneEthylenediamineA trigonal prismatic cage
1,3,5-Tris(4-aminophenyl)oxybenzeneTerephthaldehydeA larger, more complex cage structure

Development of Other π-Conjugated Systems and Functionalized Oligomers

This compound can also serve as a core or a repeating unit in the synthesis of other π-conjugated systems and functionalized oligomers. The electron-donating nature of the tripropoxybenzene unit can be exploited to create materials with interesting optical and electronic properties.

One approach involves the use of cross-coupling reactions, such as Suzuki or Sonogashira coupling, to connect this compound units with other aromatic building blocks. For instance, a tribrominated derivative of this compound could be coupled with a variety of boronic acids or terminal alkynes to generate star-shaped oligomers with extended π-conjugation. The propoxy groups would ensure good solubility and processability of these materials.

Furthermore, oligomers can be synthesized where this compound units are linked together, potentially through methylene (B1212753) bridges similar to those in calixarenes but in a linear or branched fashion. The degree of polymerization and the nature of the linking groups would determine the properties of the resulting oligomers. Functional groups can be introduced at the periphery of these oligomers to allow for further chemical modification or to tune their self-assembly behavior. These functionalized oligomers could find applications in areas such as organic electronics, sensing, and nanotechnology.

Supramolecular Chemistry and Non Covalent Interactions

Host-Guest Chemistry of 1,3,5-Tripropoxybenzene Derivatives

The strategic incorporation of this compound units into larger macrocyclic structures has given rise to a fascinating area of host-guest chemistry. These derivatives are adept at recognizing and binding a range of guest molecules, a phenomenon driven by a delicate interplay of non-covalent forces.

Investigation of Molecular Recognition Phenomena

Derivatives of this compound have been instrumental in the synthesis of novel electron-rich calix[n]arenes. researchgate.netresearchgate.net Specifically, new calix acs.orgarene and calix acs.orgarene derivatives have been synthesized through an acid-catalyzed condensation reaction of this compound with paraformaldehyde. researchgate.netresearchgate.net These macrocycles exhibit remarkable molecular recognition capabilities, particularly for electron-deficient neutral guests. For instance, calix acs.orgarene-pyrrolotetrathiafulvalene conjugates, which feature a molecular tweezer architecture, demonstrate a high affinity for planar electron-deficient guests, forming deeply colored charge-transfer complexes in solution. acs.org

The recognition process is not limited to small organic molecules. Metal-mediated self-assembly has been employed to create robust channel-like structures from porphyrin ligands, which show interesting ionophoric behavior, highlighting the potential for these systems in modulating membrane permeability. acs.org Furthermore, the design of ditopic receptors, which possess two distinct binding sites, has been explored for the recognition of zwitterions. csic.es This sophisticated approach allows for the simultaneous interaction with both the cationic and anionic moieties of the guest molecule. csic.es

The study of molecular recognition also extends to biological systems. For example, the binding of nitric oxide (NO), a crucial cellular messenger, to multichromophoric π-stacked assemblies has been a subject of intense research. researchgate.net The development of electron-rich calix acs.orgarene derivatives has led to receptors with unprecedented binding affinity for NO. researchgate.net

Analysis of Driving Forces and Energetics in Host-Guest Complexation

The stability of host-guest complexes involving this compound derivatives is governed by a combination of non-covalent interactions, including π-π interactions and hydrogen bonding. The electron-rich cavity of these hosts readily engages in π-π stacking with electron-deficient aromatic guests. ru.nl

Hydrogen bonding plays a pivotal role, especially when the host or guest contains appropriate functional groups. For instance, the complexation of dihydroxybenzene guest molecules with clip-shaped hosts based on diphenylglycoluril is a result of both hydrogen bonding and π-π stacking interactions. ru.nl The strength of these complexes can be finely tuned by modifying the substituents on either the host or the guest. ru.nl Computational studies have been employed to dissect the energetic contributions of these different forces, revealing the dominance of electrostatic interactions in conventional hydrogen bonds and the significant contribution of dispersion forces in CH/π interactions. mdpi.com

The energetics of these interactions can be quantified. For example, ion-dipole interactions can range from 50 to 200 kJ/mol, while dipole-dipole interactions are weaker, typically in the range of 5–50 kJ/mol. carellgroup.de Even weaker interactions, such as the B-H···π hydrogen bond, have been identified and characterized, with interaction energies around 5 kcal/mol. smu.edu

Studies on Selective Encapsulation and Binding

A key feature of host-guest systems derived from this compound is their ability to selectively encapsulate and bind specific guest molecules. This selectivity is often a consequence of the host's preorganized cavity and the complementary nature of the non-covalent interactions. For example, rationally designed calix acs.orgarene–pyrrolotetrathiafulvalene receptors have shown high affinity and selectivity for planar electron-deficient guests. acs.org

The selectivity can also be influenced by the size and shape of both the host and the guest. For instance, pillar[n]arenes, which are macrocycles composed of hydroquinone (B1673460) units, exhibit different cavity sizes depending on the number of repeating units (n). researchgate.net This allows for the selective binding of guests that fit snugly within the cavity. A water-soluble pillar acs.orgarene has been shown to selectively complex with ATP, forming a stable 1:1 inclusion complex. researchgate.net

Furthermore, the introduction of specific functional groups into the host can enhance selectivity. Organic cages with interior functional groups that allow for preferential hydrogen bonding have been shown to be highly potent affinity materials for tracing γ-butyrolactone, with high selectivity over other common solvents like ethanol (B145695) and water. rsc.org The principle of matching host and guest symmetry has also been demonstrated to be a crucial factor in achieving highly symmetrical and stable clathrates. uiowa.edu

Self-Assembly Processes of Derived Supramolecular Systems

The inherent directionality and specificity of non-covalent interactions in this compound derivatives make them excellent candidates for the construction of well-defined supramolecular architectures through self-assembly. These processes can lead to the formation of a variety of nanostructures with potential applications in materials science and nanotechnology.

Formation of One-Dimensional Nanostructures (e.g., Fibers, Nanorods)

One-dimensional (1D) nanostructures, such as nanowires, nanotubes, and nanorods, possess unique properties due to their high aspect ratio and dimensional confinement. anilocus.orgberkeley.edu Derivatives of this compound, particularly benzene-1,3,5-tricarboxamides (BTAs), are well-known for their ability to self-assemble into 1D columnar structures. d-nb.info These columns can further associate to form fibers and other extended nanostructures. d-nb.info

The self-assembly process is often hierarchical, with molecules first forming aggregates that then organize into larger structures. For example, partially fluorinated benzene-1,3,5-tricarboxamide (B1221032) molecules self-assemble into a racemic mixture of one-dimensional helical aggregates, which then bundle into optically active higher-order fibers. nih.gov This demonstrates a symmetry-breaking phenomenon in an achiral self-assembling system. nih.gov

The morphology of the resulting nanostructures can be controlled by various factors, including the molecular structure of the building blocks and the assembly conditions. For instance, layer-by-layer deposition has been used to fabricate 1D nanostructures standing vertically on a substrate, with the shape of the nanostructures (wire-like or steeple-like) being controlled by the size of the nanocrystal building blocks in each deposited layer. rsc.org

Influence of Molecular Structure on Hierarchical Self-Assembly

The molecular structure of the this compound derivative plays a critical role in dictating the pathway and outcome of the hierarchical self-assembly process. Small modifications to the molecular building block can lead to significant changes in the resulting supramolecular architecture.

For example, in amino-acid-based benzene-1,3,5-tricarboxamide (BTA) ligands, the choice of the amino acid dictates the morphological outcome of the self-assembly. core.ac.uk Using glycine (B1666218) results in the formation of a soft gel-like material, whereas alanine, phenylalanine, or leucine (B10760876) leads to the formation of solid microspheres. core.ac.uk This highlights the sensitivity of the self-assembly process to subtle changes in molecular structure.

The interplay of different non-covalent interactions also influences the final structure. The self-assembly of partially fluorinated benzene-1,3,5-tricarboxamides is a case in point, where the balance of hydrogen bonding and other interactions leads to the formation of helical aggregates and subsequent bundling. nih.gov Furthermore, the addition of external stimuli, such as metal ions, can be used to direct the hierarchical self-assembly. Lanthanide ions have been shown to crosslink self-assembled microspheres of chiral BTAs, with the chirality of the BTA influencing the helicity of the resulting superstructures. core.ac.uk

The formation of porous networks is another outcome of the self-assembly of this compound derivatives. For instance, 1,3,5-benzenetribenzoic acid can self-assemble into an extended honeycomb mesh on a graphene surface, with the pores of the mesh capable of hosting guest molecules. researchgate.net

Design and Fabrication of Mechanically Interlocked Molecules (MIMs) and Molecular Machines

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are at the forefront of nanoscience, forming the basis for sophisticated molecular machines. bham.ac.uknaturalspublishing.com These architectures consist of two or more separate components that are linked not by covalent bonds but by their topology. cmu.edu this compound serves as a crucial building block in the synthesis of macrocyclic hosts required for the fabrication of these complex molecules.

A prominent application involves the use of this compound in the synthesis of electron-rich calix[n]arenes. researchgate.net These cup-shaped macrocycles are synthesized through an acid-catalyzed condensation reaction between this compound and paraformaldehyde. researchgate.net The resulting calixarenes, such as those with four or eight repeating units (calix researchgate.netarene and calix researchgate.netarene), possess a defined cavity that is ideal for host-guest interactions, a fundamental prerequisite for templating the synthesis of MIMs. These calixarene (B151959) derivatives can act as essential building blocks for constructing rotaxanes and catenanes, which have potential applications in nanotechnology and the development of molecular machines. researchgate.net

The general strategy for creating MIMs often involves a template-directed approach, where non-covalent interactions pre-organize the molecular components into a desired arrangement before a final covalent reaction permanently interlocks them. nih.govresearchgate.net Common strategies include:

Threading and Capping for Rotaxanes: A linear molecule (the "thread") is threaded through a macrocycle, and then large "stopper" groups are covalently attached to the ends of the thread to prevent it from slipping out. bham.ac.uk

Clipping for Rotaxanes: A macrocyclic component is formed in the presence of a dumbbell-shaped molecule (the axle). nd.edu

Ring-Closing Metathesis (RCM) for Catenanes: Two or more open-chain molecules are threaded through each other, often directed by a metal template, and then their ends are joined by RCM to form interlocked rings. cmu.edu

The "active template" synthesis is a particularly efficient method where the template itself catalyzes the final bond-forming reaction that creates the interlocked structure. bham.ac.uknih.govchemrevlett.com For example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction has been widely used to synthesize rotaxanes and catenanes. nih.govuh.edu In this approach, a macrocycle containing a coordinating ligand can bind a copper(I) ion, which then templates the reaction between an azide (B81097) and an alkyne that passes through the ring, forming the mechanical bond. nih.gov

While this compound is not directly the template, its derivatives, like the aforementioned calixarenes, provide the necessary macrocyclic component (the "wheel") for these synthetic strategies. The ability to create functional molecular machines, such as molecular shuttles where a macrocycle moves between different recognition sites on a thread, relies on the precise design of these interlocked components. unipd.itnobelprize.org The stimuli-responsive movement in these systems can be controlled chemically, electrochemically, or photochemically. unipd.itnobelprize.org

Table 2: Synthetic Strategies for Mechanically Interlocked Molecules

MIM Type Synthetic Strategy Description Key Components Example Ref
nih.govRotaxane Threading and Capping A thread passes through a macrocycle, followed by the addition of bulky stoppers. Crown ether (macrocycle), ammonium (B1175870) salt (thread) bham.ac.uk
nih.govCatenane Template-Directed RCM A metal ion (e.g., Cu(I)) templates the arrangement of two open-chain ligands, which are then cyclized. Phenanthroline-based ligands, Copper(I) template cmu.edu
nih.govRotaxane Active Metal Template Synthesis A metal ion bound to the macrocycle acts as both template and catalyst for the final interlocking reaction (e.g., CuAAC). Pyridine-containing macrocycle, alkyne/azide thread, Cu(I) nih.gov

Applications in Advanced Materials Science

Organic Electronic Materials

The unique electronic properties of 1,3,5-tripropoxybenzene, stemming from the electron-donating nature of its three propoxy groups, make it a target for the development of novel organic electronic materials. These materials are foundational for creating next-generation electronic devices that are flexible, lightweight, and solution-processable.

A significant application of this compound is in the synthesis of electron-rich calix[n]arenes, which are macrocyclic compounds with tunable electronic properties. researchgate.netlookchem.com The rational design of these molecules allows for the creation of precursors tailored for organic semiconductor applications.

In a notable study, new electron-rich calix[n]arenes, where n equals 4 or 8, were synthesized through an acid-catalyzed condensation reaction between this compound and paraformaldehyde. researchgate.net This synthesis demonstrates a direct pathway from a simple aromatic ether to a complex, three-dimensional receptor molecule. The resulting calixarene (B151959) derivatives were comprehensively characterized using various spectroscopic and crystallographic methods to confirm their structure. researchgate.net

The electrochemical properties of these synthesized calixarenes were investigated to assess their potential as organic electronic materials. researchgate.net The study of their oxidized products, specifically cation radicals, is crucial for understanding their behavior in charge-transfer applications, which are central to the functionality of many organic electronic devices. researchgate.net The ability to systematically synthesize and modify such electron-rich macrocycles is a long-standing goal in materials science, aimed at altering and optimizing the electronic characteristics of calixarene-based materials. researchgate.netresearchgate.net

Table 1: Synthesis of Electron-Rich Calix[n]arenes

Precursor Reagent Reaction Type Product

While direct integration of this compound itself into devices is uncommon, the precursors derived from it, such as the electron-rich calixarenes, hold significant promise as components for advanced organic electronic devices. Calixarenes functionalized with redox-active groups can act as electrochemical sensors or as hosts in host-guest systems where binding is controlled by redox stimuli. researchgate.net These properties are desirable for applications in molecular electronics and sensor technology.

The design of functional materials based on calixarenes is an active area of research, with potential applications in creating molecular switches, charge-transfer complexes, and other key elements of organic circuits. researchgate.netuliege.be The stable cation radicals formed from the oxidation of calixarenes derived from this compound indicate their suitability for use in applications requiring stable charge carriers, a fundamental requirement for efficient organic semiconductors. researchgate.net

Catalysis and Reaction Media

The unique molecular architecture of this compound makes it an ideal starting material for constructing specialized molecules used in catalysis and as reaction media. Its derivatives, particularly calixarenes, form the basis for developing novel catalysts and nanoreactors that offer controlled reaction environments.

Development of Calixarene-Based Catalysts

This compound is a key building block in the synthesis of electron-rich calixarenes designed for catalytic applications. A significant area of research involves the acid-catalyzed condensation reaction of this compound with paraformaldehyde to produce novel electron-rich calix[n]arenes, where 'n' can be 4 or 8. researchgate.netresearchgate.net These derivatives are of great interest because their enhanced electron density can alter the electronic properties of the final calixarene-based material, which is crucial for its catalytic activity. researchgate.netresearchgate.net

Another sophisticated approach involves creating C₃ᵥ-symmetrical calix nih.govarenes that are selectively protected at the 1,3,5-positions. nih.gov This method yields versatile molecular platforms that can be further functionalized to create highly specific catalysts. nih.gov The ability to precisely modify the calixarene structure allows for the design of catalysts with pre-organized binding sites, enhancing their efficiency and selectivity for specific chemical transformations. numberanalytics.com Calixarenes serve not only as organocatalysts themselves but also as scaffolds to support metal nanoparticles, creating robust and recyclable catalytic systems for reactions like C-C cross-coupling. researchgate.net

The synthesis of these specialized calixarenes is a multi-step process, often requiring careful control of reaction conditions to achieve the desired structure and purity.

Table 2: Synthesis of Functionalized Calixarene Platforms

Precursor(s)Target ProductKey Synthetic StepSignificanceReference
This compound, ParaformaldehydeElectron-rich calix numberanalytics.comarene and calix researchgate.netareneAcid-catalyzed condensationAlters electronic properties for advanced catalytic materials. researchgate.netresearchgate.net
C₆ᵥ-symmetrical calix nih.govhexaamineC₃ᵥ-symmetrical 1,3,5-tris-protected calix nih.govareneCoordination chemistry involving a Zn(II) complexCreates a molecular platform for developing highly selective catalysts. nih.gov

Utilization as Nanoreactors for Organic Transformations

Derivatives of this compound, specifically the calixarenes synthesized from it, can self-assemble into supramolecular capsules that function as nanoreactors. These nanostructures create a confined internal space, on the order of nanometers, which acts as a distinct reaction environment separate from the bulk solution. researchgate.net This concept is inspired by the catalytic sites of enzymes. researchgate.net

The cavity-like shape of calixarenes is central to their function as nanoreactors, allowing them to encapsulate ions or neutral molecules. researchgate.net This encapsulation leads to a high local concentration of reactants within the hydrophobic core of the nanoreactor, which can accelerate reaction rates and influence product selectivity. The ability of water-soluble calixarenes, such as p-sulfonatocalix[n]arenes, to bind guest molecules in their π-electron-rich cavities makes them particularly effective for facilitating reactions in aqueous media. nih.govnankai.edu.cn These nanoreactor systems represent a green chemistry approach, as they can reduce the need for volatile organic solvents. researchgate.net

The features of these calixarene-based nanoreactors are summarized below.

Table 3: Features of Calixarene-Based Nanoreactors

FeatureDescriptionBenefit in Organic TransformationsReference
Confined Reaction SpaceThe internal cavity provides a nanometer-sized environment distinct from the bulk solution.Can alter reaction pathways and enhance selectivity. researchgate.net
Host-Guest EncapsulationThe ability to include guest molecules (reactants) within the hydrophobic cavity.Increases local reactant concentration, leading to accelerated reaction rates. researchgate.net
Aqueous Media CompatibilityWater-soluble derivatives (e.g., sulfonated calixarenes) can host reactions in water.Reduces reliance on organic solvents, supporting green chemistry principles. nih.govnankai.edu.cn
Structural TunabilityThe size, shape, and functional groups of the calixarene can be chemically modified.Allows for the design of nanoreactors tailored for specific reactants and transformations. numberanalytics.comnih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations and Modeling

Quantum chemical calculations, rooted in solving the many-electron Schrödinger equation, offer a hierarchical set of methods to gain insight into the electronic structure of molecules. cecam.org For systems like 1,3,5-tripropoxybenzene, Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. cecam.org These calculations can determine fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic behavior. researchgate.net More sophisticated wavefunction-based theories can provide even higher accuracy for benchmarking and studying complex phenomena like non-covalent interactions. cecam.org

The three flexible n-propoxy chains attached to the benzene (B151609) ring give this compound significant conformational freedom. The analysis of the conformational energy landscape—a multidimensional surface that maps molecular energy against geometric coordinates—is essential for understanding which shapes the molecule is likely to adopt. researchgate.netmdpi.com

Non-covalent interactions (NCIs) are the primary driving forces behind the self-assembly of molecules into larger, functional structures. nih.govmdpi.com For this compound and its derivatives, key NCIs include π–π stacking of the benzene cores and van der Waals forces involving the alkyl chains. In more complex derivatives, other interactions like hydrogen bonding become dominant. mdpi.com

Computational modeling is indispensable for dissecting and quantifying these weak interactions. ub.edu Methods such as DFT with dispersion corrections (DFT-D), Quantum Theory of Atoms in Molecules (QTAIM), and the Independent Gradient Model (IGM) are used to visualize and analyze NCIs. rsc.org For example, a simulation study on azobenzene (B91143) stars featuring a benzene-1,3,5-tricarboxamide (B1221032) (BTA) core—a system with a similar trisubstituted benzene motif—decomposed the binding energies in columnar aggregates. mdpi.com The analysis revealed that while π–π interactions, particularly between the azobenzene moieties, provided the largest energetic contribution to stability, hydrogen bonds between the central BTA cores were essential for maintaining the ordered columnar structure. mdpi.com Similar computational dissections can be applied to aggregates of this compound derivatives to understand the interplay of forces that govern their assembly.

Table 1: Representative Contributions of Non-Covalent Interactions to Dimer Stability in a Model System This table illustrates typical energy contributions from different non-covalent interactions as determined by computational decomposition in a related supramolecular system. The values are conceptual and based on findings for BTA-core molecules.

Interaction TypeContributing GroupsTypical Energy Contribution (kcal/mol)
π–π Stacking Aromatic Cores (e.g., Benzene)-10 to -15
Hydrogen Bonding Amide groups in derivatives-5 to -8
van der Waals Alkyl Chains (e.g., Propoxy)-3 to -6
Electrostatic Polar functional groupsVariable

While quantum chemical methods are excellent for static structures and small systems, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and large-scale dynamics of molecular systems. nih.gov MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe processes like self-assembly, conformational changes, and interactions with a solvent or other molecules. uregina.caaps.org

For derivatives of this compound, MD simulations can provide critical insights. Simulations of benzene-1,3,5-tricarboxamide (BTA) in a non-polar solvent have successfully demonstrated the cooperative self-assembly process, where molecules form stable, ordered stacks. nih.gov Similarly, MD simulations of 1,3,5-Tris(4-carboxyphenyl)benzene have been used to investigate its binding to DNA, a process governed by dynamic interactions. nih.gov The stability and structural evolution of these systems are often analyzed using metrics such as the Root Mean Square Deviation (RMSD), Radius of Gyration (rGyr), and the number of intermolecular hydrogen bonds over time. researchgate.net

Table 2: Common Parameters Analyzed in Molecular Dynamics Simulations This table lists key metrics used to analyze the results of MD simulations and the insights they provide.

ParameterDescriptionTypical Application
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of a simulated structure and a reference structure.Assess structural stability and conformational changes over time. researchgate.net
Radius of Gyration (rGyr) A measure of the compactness of a molecule or aggregate.Monitor the overall shape and size during simulation. researchgate.net
Solvent Accessible Surface Area (SASA) The surface area of a molecule that is accessible to a solvent.Analyze interactions with the solvent and burial of hydrophobic groups. researchgate.net
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Characterize local structure and specific interactions, like hydrogen bonding. analis.com.my
Interaction Energy The sum of non-bonded energies (van der Waals, electrostatic) between molecules.Quantify the strength of binding and association in a complex.

Prediction of Molecular Behavior and Performance

A key goal of computational modeling is to predict the macroscopic behavior and performance of materials from their molecular structure. By integrating results from quantum mechanics and molecular dynamics, it is possible to forecast how molecules based on this compound will behave in specific applications.

For example, MD simulations combined with free energy calculations on BTA derivatives have been used to predict the thermodynamic stability and cooperativity of their self-assembly into one-dimensional nanostructures. nih.gov In another instance, computational studies on porous organic cages (POCs) built from derivatives of this compound have successfully predicted their gas sorption properties. uni-heidelberg.de These models can forecast the selectivity of the cages for capturing specific fluorinated greenhouse gases, thereby guiding the synthesis of the most effective materials and reducing the need for extensive experimental screening. uni-heidelberg.de Furthermore, simulations of other trisubstituted benzene derivatives have been used to predict their potential as bioactive agents by modeling their interactions with biological targets like DNA, showcasing the power of computation to predict performance in a biomedical context. nih.gov

Establishment of Quantitative Structure-Property Relationships

Quantitative Structure-Property Relationships (QSPR) are mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. unicamp.br These models are built by first calculating a set of numerical "descriptors" that encode structural, electronic, or topological features of a molecule. For this compound and its analogues, these descriptors can be readily computed using quantum chemical methods.

A QSPR study involves creating a dataset of related compounds and their experimentally measured properties. A statistical model is then developed to find a mathematical equation linking the calculated descriptors to the property of interest. For a series of 1,3,5-trialkoxybenzenes, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times based on descriptors like molecular weight, polar surface area, or HOMO-LUMO gap. A study on porous organic cages derived from a related structure established a clear relationship between the degree of fluorination in the side chains (a structural feature) and the material's selectivity for adsorbing certain gases (a property), which is a powerful example of a structure-property relationship. uni-heidelberg.de

Table 3: Examples of Molecular Descriptors Used in QSPR Studies This table provides examples of descriptors that can be calculated for this compound and used to build QSPR models.

Descriptor CategoryExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Atom CountBasic composition and size.
Topological Connectivity Indices (e.g., Wiener Index)Atom connectivity and branching.
Geometrical Molecular Surface Area, Molecular Volume3D size and shape.
Quantum Chemical HOMO/LUMO Energies, Dipole Moment, Mulliken ChargesElectronic structure and charge distribution. researchgate.net
Physicochemical LogP (Octanol-Water Partition Coefficient)Hydrophobicity/hydrophilicity.

Advanced Analytical Characterization Techniques

Spectroscopic Methodologies

Spectroscopy is a cornerstone for the characterization of 1,3,5-Tripropoxybenzene, offering insights into its atomic and molecular structure through the interaction of electromagnetic radiation with the material.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of the atoms within the molecule. This compound is frequently used as a building block for larger, more complex molecules like calixarenes, and NMR is essential for confirming the structure of these resulting macromolecules. researchgate.netresearchgate.net In studies involving the formation of metal-organic cages, the symmetry and conformation of ligands containing propoxy groups are extensively analyzed using NMR. chemrxiv.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the aromatic protons and the three propoxy chains. The symmetry of the molecule results in a simplified spectrum. The aromatic protons typically appear as a singlet, while the propoxy groups give rise to a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons directly attached to the oxygen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. Due to the molecule's symmetry, the spectrum is relatively simple, with one signal for the three equivalent aromatic carbons attached to the propoxy groups, one for the three equivalent aromatic carbons not attached to oxygen, and three separate signals for the carbons of the propoxy chain. Research on calixarenes derived from this compound relies on ¹³C NMR for full characterization. researchgate.net

NucleusAssignmentExpected Chemical Shift (ppm)Splitting Pattern
¹HAromatic-H~6.1s (singlet)
¹H-O-CH₂-~3.9t (triplet)
¹H-CH₂-CH₃~1.8sextet
¹H-CH₃~1.0t (triplet)
¹³CAromatic C-O~160-
¹³CAromatic C-H~95-
¹³C-O-CH₂-~70-
¹³C-CH₂-CH₃~22-
¹³C-CH₃~10-

Diffusion-Ordered NMR Spectroscopy (DOSY-NMR): While specific DOSY-NMR studies on isolated this compound are not prevalent, this technique is invaluable for studying systems where it is incorporated into larger supramolecular assemblies or polymers. DOSY would allow for the determination of diffusion coefficients, confirming the association of the this compound-derived unit with the larger structure and providing information on the size and shape of the resulting complex in solution.

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. It is a standard characterization method used alongside NMR for new compounds derived from it. researchgate.net

Standard MS: The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (252.35 g/mol ).

GC-MS: Gas Chromatography-Mass Spectrometry can be used to analyze the purity of this compound and to identify it within complex mixtures. The technique separates compounds based on their volatility and interaction with a stationary phase before they are detected by the mass spectrometer. coresta.org

MALDI-TOF-MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is particularly useful for the analysis of large, non-volatile macromolecules, such as the calixarenes synthesized from this compound.

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₅H₂₄O₃) Data sourced from computational predictions. uni.lu

AdductCalculated m/z
[M+H]⁺253.17983
[M+Na]⁺275.16177
[M+K]⁺291.13571
[M+NH₄]⁺270.20637
[M-H]⁻251.16527

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations present in this compound. These methods are complementary, as some vibrational modes may be active in Raman but not IR, and vice versa. arxiv.org These techniques are used to characterize derivatives of this compound, confirming the presence of key structural features. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would feature strong C-O stretching bands for the ether linkages, as well as C-H stretching and bending vibrations for the aromatic ring and the aliphatic propoxy chains.

Raman Spectroscopy: The Raman spectrum would complement the IR data, often showing strong signals for the symmetric vibrations of the benzene (B151609) ring.

Table 3: Key Vibrational Modes for this compound Frequencies are approximate and based on characteristic values for the functional groups.

Vibrational ModeApproximate Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Strong
Aromatic C=C Stretch1600 & 1500Medium-Strong
Aryl-O Stretch1275-1200Strong
Alkyl-O Stretch1150-1085Strong

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. While the spectrum of this compound itself is of interest, this technique is particularly powerful for studying how the electronic properties of its derivatives change upon interaction with other chemical species. rsc.orglibretexts.org For example, when calixarene (B151959) receptors synthesized from this compound bind to guest molecules, charge-transfer complexes can form. acs.org This binding event often leads to the appearance of new, intense absorption bands in the visible region of the spectrum, allowing for the quantitative study of host-guest interactions and the determination of binding affinities. researchgate.netacs.org

Advanced Chromatographic Separations

Chromatographic techniques are essential for the purification and purity analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of synthesized compounds. For complex organic molecules, reverse-phase HPLC is often used, where the compound is passed through a column with a nonpolar stationary phase. sielc.com The purity of complex materials derived from this compound is often reported as >98% or >99% as determined by HPLC. sigmaaldrich.comapicalscientific.com

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is used to analyze and separate macromolecules and polymers based on their size in solution. This technique is particularly relevant for characterizing oligomers or polymers, such as large calixarenes, that can be synthesized using this compound as a monomeric unit. researchgate.net

Electron Microscopy for Supramolecular Assemblies (e.g., TEM, Cryo-TEM)

Electron microscopy is an indispensable tool for the direct visualization of supramolecular structures formed by derivatives of this compound. Techniques such as Transmission Electron Microscopy (TEM) and Cryogenic Transmission Electron Microscopy (Cryo-TEM) provide high-resolution images that reveal the morphology, size, and organization of these assemblies at the nanoscale.

Derivatives of this compound, such as certain calixarenes and pillararenes, are known to self-assemble into complex architectures like vesicles and microtubes. researchgate.net TEM is employed to characterize the outcomes of these self-assembly processes. researchgate.net For instance, studies on similar self-assembling systems, like benzene-1,3,5-tricarboxamides, have utilized TEM to confirm the formation of fibrillar aggregates. nih.gov This demonstrates the capability of TEM to elucidate the morphology of such elongated nanostructures.

Cryo-TEM is particularly valuable for observing biological or soft-matter assemblies in their near-native state. thermofisher.comnobelprize.org This technique involves flash-freezing the sample in a thin layer of vitrified ice, which preserves the delicate supramolecular structures that might be altered or destroyed by conventional sample preparation methods. nobelprize.org In the study of block copolymer micelles, for example, Cryo-TEM allows for the visualization of the micelle cores and their surrounding coronas, enabling researchers to track their size and evolution over time. researchgate.net The darker domains in Cryo-TEM micrographs typically correspond to denser parts of the structure, such as the cores of micelles or the walls of nanotubes, providing clear morphological data. researchgate.net This methodology is directly applicable to visualizing the intricate assemblies formed by this compound derivatives in solution, offering unparalleled insight into their structural details.

Gas Sorption Analysis for Characterization of Porous Materials

Gas sorption analysis is a fundamental technique for characterizing the porosity of materials, including those synthesized from this compound derivatives. This method measures the amount of gas adsorbed onto a material's surface at a specific temperature, typically the boiling point of the adsorbate gas (e.g., nitrogen at 77 K or argon at 87 K). anton-paar.com From the resulting adsorption-desorption isotherm, critical properties such as the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, theory), pore volume, and pore size distribution can be determined. anton-paar.com

Porous organic cages (POCs) represent a class of materials that can be synthesized using building blocks derived from this compound. For example, imine-based organic cage compounds have been created through the condensation of aldehydes with amines like (2,4,6-tripropoxybenzene-1,3,5-triyl)trimethanamine. uni-heidelberg.de The porosity of these cages is a key feature, and it is precisely quantified using gas sorption analysis. uni-heidelberg.de

Research has shown that the reproducibility of synthesizing these porous cages can be confirmed by comparing their gas sorption isotherms. uni-heidelberg.de For a series of related imine cages, carbon dioxide (CO₂) sorption experiments at 195 K were used to determine their BET surface areas, demonstrating consistent porosity across different batches. uni-heidelberg.de While some cage compounds were found to be non-porous when measured with nitrogen or argon at cryogenic temperatures, they exhibited measurable porosity with CO₂. uni-heidelberg.de This highlights the importance of selecting the appropriate analysis gas, as molecules like CO₂ can access very small micropores at 273 K due to their smaller kinetic diameter and the higher analysis temperature, which overcomes diffusion limitations seen with N₂ or Ar at lower temperatures. anton-paar.comuni-heidelberg.de

The table below presents data from the gas sorption analysis of different batches of an imine-based organic cage, showcasing the reproducibility of its surface area. uni-heidelberg.de

Cage BatchGas AdsorbateTemperature (K)BET Surface Area (m²/g)
H-cage Batch 1CO₂195372
H-cage Batch 2CO₂195389
F-cage Batch 1CO₂195526
F-cage Batch 2CO₂195605
HF-cage Batch 1CO₂195497
HF-cage Batch 2CO₂195653

This data underscores the utility of gas sorption analysis in verifying the structural integrity and porous nature of materials derived from this compound precursors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.